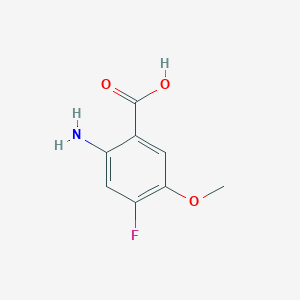

2-Amino-4-fluoro-5-methoxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDKEEYUZLEIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637347-90-1 | |

| Record name | 2-amino-4-fluoro-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Amino-4-fluoro-5-methoxybenzoic acid

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 2-Amino-4-fluoro-5-methoxybenzoic acid, a key intermediate in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted anthranilic acid derivative. Its chemical structure incorporates an amino group, a fluorine atom, and a methoxy group on a benzoic acid scaffold, making it a valuable building block for the synthesis of more complex molecules.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | --INVALID-LINK-- |

| Molecular Weight | 185.15 g/mol | --INVALID-LINK-- |

| CAS Number | 637347-90-1 | --INVALID-LINK-- |

| IUPAC Name | 2-amino-4-fluoro-5-methoxybenzoic acid | --INVALID-LINK-- |

| XLogP3 (Computed) | 1.4 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (Predicted) | Not available | - |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Amino-4-fluoro-5-methoxybenzoic acid is not widely published. However, based on its structure, the following characteristic signals can be anticipated. Representative spectra for closely related compounds are available in various databases.

-

¹H NMR: Expected signals would include aromatic protons, an amine proton, and a methoxy group singlet. The fluorine atom would cause splitting of adjacent proton signals.

-

¹³C NMR: Aromatic carbons, a carboxyl carbon, and a methoxy carbon would be expected. Carbon signals would show coupling with the fluorine atom.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-F stretching, and C-O stretching (methoxy) would be anticipated.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight.

Synthesis and Purification

Representative Synthesis Protocol: Reduction of a Nitrobenzoic Acid

This protocol describes a general method for the reduction of a nitro group to an amine on a benzoic acid ring, which is a plausible route for the synthesis of the target molecule from a suitable nitro precursor.

Reaction:

Materials:

-

Substituted 2-nitro-4-fluoro-5-methoxybenzoic acid

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the starting nitrobenzoic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reducing Agent:

-

Using SnCl₂·2H₂O: Add an excess of Tin(II) chloride dihydrate to the solution. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Using Fe/HCl: Add iron powder to the solution, followed by the slow addition of concentrated hydrochloric acid. The reaction is often exothermic and may require cooling. Stir at room temperature or with gentle heating.

-

Using H₂/Pd-C: Add a catalytic amount of Palladium on carbon (Pd/C) to a solution of the nitro compound in a suitable solvent. Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

-

Work-up:

-

After completion of the reaction, cool the mixture to room temperature.

-

If a solid catalyst was used (Fe or Pd/C), filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with the reaction solvent.

-

If SnCl₂ was used, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

-

-

Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 2-Amino-4-fluoro-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-4-fluoro-5-methoxybenzoic acid is associated with the following hazards:

| Pictogram | Hazard Class | Hazard Statement |

|

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |

| Skin irritation (Category 2) | H315: Causes skin irritation | |

| Eye irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Applications in Research and Development

Substituted aminobenzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of the fluorine atom in 2-Amino-4-fluoro-5-methoxybenzoic acid can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Potential applications of this compound as a building block include the synthesis of:

-

Enzyme inhibitors

-

Receptor agonists or antagonists

-

Heterocyclic compounds with biological activity

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a substituted aminobenzoic acid, which is representative of the process for 2-Amino-4-fluoro-5-methoxybenzoic acid.

This guide provides a summary of the available technical information for 2-Amino-4-fluoro-5-methoxybenzoic acid. Researchers should always consult safety data sheets (SDS) before handling this compound and refer to relevant literature for the most up-to-date experimental procedures.

References

A Technical Guide to 2-Amino-4-fluoro-5-methoxybenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted anthranilic acid derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring fluorine, amine, and methoxy groups, offers opportunities for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the reduction of a nitroaromatic precursor, and an exploration of its potential applications, particularly in the development of targeted cancer therapies such as kinase inhibitors. The document also includes visualizations of the synthetic workflow and relevant signaling pathways to aid in research and development efforts.

Chemical Structure and Properties

2-Amino-4-fluoro-5-methoxybenzoic acid is an aromatic carboxylic acid. The core structure consists of a benzene ring substituted with an amino group at position 2, a fluorine atom at position 4, and a methoxy group at position 5, with a carboxylic acid group at position 1.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | 2-amino-4-fluoro-5-methoxybenzoic acid | [1] |

| CAS Number | 637347-90-1 | [1][2][3] |

| Molecular Formula | C₈H₈FNO₃ | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)O)N)F | [1] |

| InChI Key | IRDKEEYUZLEIGW-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically >95% | [2] |

Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

A plausible and efficient method for the synthesis of 2-amino-4-fluoro-5-methoxybenzoic acid is the catalytic hydrogenation of its nitro precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid. This two-step process generally involves the nitration of a suitable precursor followed by the reduction of the nitro group.

Experimental Protocol: Reduction of 4-fluoro-5-methoxy-2-nitrobenzoic acid

This protocol is based on established methods for the catalytic hydrogenation of nitrobenzoic acids[4][5].

Materials:

-

4-fluoro-5-methoxy-2-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent like ethanol or ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reactor Setup: In a hydrogenation vessel, dissolve 4-fluoro-5-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., methanol) at a concentration of approximately 5-10% (w/v).

-

Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The catalyst loading is typically 1-5 mol% relative to the nitro compound.

-

Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) several times to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (typically 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-fluoro-5-methoxybenzoic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-Amino-4-fluoro-5-methoxybenzoic acid.

Spectroscopic Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (2H), methoxy protons (3H, singlet), amino protons (2H, broad singlet), carboxylic acid proton (1H, broad singlet). The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Signals for the carboxylic carbon, aromatic carbons (some showing C-F coupling), and the methoxy carbon. |

| IR (Infrared) | Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), C-O stretching (ether), and C-F stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (185.15 g/mol ) and characteristic fragmentation patterns. |

Applications in Drug Discovery and Medicinal Chemistry

Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[11][12][13]. The specific substitutions on 2-amino-4-fluoro-5-methoxybenzoic acid make it a valuable intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Many small-molecule kinase inhibitors used in targeted cancer therapy feature an aniline or substituted aniline moiety that forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket. 2-Amino-4-fluoro-5-methoxybenzoic acid can serve as a precursor to such aniline fragments, where the carboxylic acid group can be used for further chemical modifications to construct the final inhibitor molecule. The fluorine and methoxy substituents can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its binding affinity and selectivity for the target kinase.

Potential in Targeted Cancer Therapy

Targeted therapies are designed to interfere with specific molecules or signaling pathways involved in cancer cell growth and survival[14][15][16][17]. Anthranilic acid derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways[11][12]. The structural features of 2-amino-4-fluoro-5-methoxybenzoic acid make it a promising candidate for the development of inhibitors targeting these or other cancer-related pathways. For instance, it could be a building block for novel Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a cornerstone of therapy for certain types of lung cancer[18].

Illustrative Signaling Pathway Inhibition

The diagram below illustrates a simplified representation of how a kinase inhibitor derived from 2-amino-4-fluoro-5-methoxybenzoic acid might interrupt a generic cancer signaling pathway.

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

2-Amino-4-fluoro-5-methoxybenzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis can be achieved through a straightforward reduction of its nitro precursor. The presence of multiple functional groups allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents, particularly in the area of targeted cancer therapy. Further research into the synthesis of libraries of compounds derived from this scaffold is warranted to explore its full potential in medicinal chemistry.

References

- 1. 2-Amino-4-fluoro-5-methoxybenzoic acid | C8H8FNO3 | CID 23366717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-4-fluoro-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 637347-90-1|2-Amino-4-fluoro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]

- 7. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 9. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum [chemicalbook.com]

- 10. Benzoic acid, 4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]-(1571888-11-3) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Orange-Peel-Derived Nanobiochar for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Oral targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. targetedonc.com [targetedonc.com]

- 18. mdpi.com [mdpi.com]

Unveiling 2-Amino-4-fluoro-5-methoxybenzoic acid: A Comprehensive Technical Guide

For Immediate Release

Shanghai, China – December 28, 2025 – This technical whitepaper provides a detailed overview of 2-Amino-4-fluoro-5-methoxybenzoic acid, a key building block in contemporary drug discovery and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of its chemical properties, synthesis protocols, and potential applications.

Core Chemical Identifiers and Properties

2-Amino-4-fluoro-5-methoxybenzoic acid, a substituted benzoic acid derivative, is distinguished by the presence of amino, fluoro, and methoxy functional groups on the benzene ring. These substitutions impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

| Property | Value | Source |

| CAS Number | 637347-90-1 | [1][2] |

| Molecular Formula | C8H8FNO3 | [1] |

| Molecular Weight | 185.15 g/mol | [1] |

| IUPAC Name | 2-amino-4-fluoro-5-methoxybenzoic acid | [1] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis and Experimental Protocols

While specific, detailed, and publicly available experimental protocols for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid are not extensively documented in the immediate search results, a general understanding of its synthesis can be inferred from its structure. The synthesis would likely involve a multi-step process starting from a readily available substituted benzene raw material. Key transformations would include nitration, reduction of the nitro group to an amine, fluorination, and methoxylation, followed by the introduction and/or modification of the carboxylic acid group.

A generalized synthetic workflow can be conceptualized as follows:

Note: This is a hypothetical pathway. The actual synthesis may involve a different sequence of steps and reagents for optimal yield and purity.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone of medicinal chemistry. The specific arrangement of functional groups in 2-Amino-4-fluoro-5-methoxybenzoic acid makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The amino group provides a site for amide bond formation, a common linkage in pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

While the direct biological activity of this specific compound is not detailed in the initial search, its structural motifs are present in various classes of therapeutic agents, including but not limited to:

-

Kinase inhibitors

-

GPCR modulators

-

Enzyme inhibitors

The logical relationship for its application in drug discovery can be visualized as:

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Amino-4-fluoro-5-methoxybenzoic acid. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

2-Amino-4-fluoro-5-methoxybenzoic acid is a chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of functional groups makes it a versatile building block for the creation of novel molecules with potential therapeutic applications. Further research into its synthesis and utility is warranted to fully explore its capabilities.

References

An In-depth Technical Guide on the Molecular Weight of 2-Amino-4-fluoro-5-methoxybenzoic acid

This guide provides a detailed analysis of the molecular weight of 2-Amino-4-fluoro-5-methoxybenzoic acid, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the precise molecular weight is fundamental for a wide range of applications, including stoichiometry in chemical reactions, dosage calculations, and analytical characterization.

Molecular Composition and Weight

The molecular formula for 2-Amino-4-fluoro-5-methoxybenzoic acid is C₈H₈FNO₃[1]. The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights for each element are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (8 × Atomic Weight of Carbon) + (8 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Fluorine) + (1 × Atomic Weight of Nitrogen) + (3 × Atomic Weight of Oxygen)

Utilizing the abridged standard atomic weights:

-

Carbon (C): 12.011 u

This results in a calculated molecular weight of 185.15 g/mol .

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data used in the molecular weight calculation is summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 185.154 |

Experimental Protocols

The determination of the molecular weight of a compound like 2-Amino-4-fluoro-5-methoxybenzoic acid is typically confirmed experimentally using mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI) to generate protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-).

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR)).

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

Data Analysis: The obtained m/z value is used to deduce the experimental monoisotopic mass of the molecule, which is then compared to the calculated theoretical monoisotopic mass based on the molecular formula.

Visualization of Molecular Weight Calculation

The logical workflow for calculating the molecular weight of 2-Amino-4-fluoro-5-methoxybenzoic acid is depicted in the following diagram.

Caption: Molecular weight calculation workflow.

References

- 1. 2-Amino-4-fluoro-5-methoxybenzoic acid | C8H8FNO3 | CID 23366717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Nitrogen - Wikipedia [en.wikipedia.org]

- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 17. Oxygen, atomic [webbook.nist.gov]

A Technical Guide to 2-Amino-4-fluoro-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted anthranilic acid derivative. Its structural features, including a fluorine atom, an amine group, and a methoxy group on the benzoic acid core, make it a compound of interest in medicinal chemistry and materials science. Anthranilic acid and its derivatives are known precursors for the synthesis of a variety of heterocyclic compounds and have been identified as important pharmacophores in numerous biologically active molecules. This document provides a technical overview of its properties, a plausible synthetic approach, and its potential applications.

The IUPAC name for this compound is 2-amino-4-fluoro-5-methoxybenzoic acid .[1]

Physicochemical Properties

A summary of the key physicochemical properties for 2-Amino-4-fluoro-5-methoxybenzoic acid is presented in the table below. These values are primarily computed estimates sourced from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-fluoro-5-methoxybenzoic acid | PubChem[1] |

| CAS Number | 637347-90-1 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₃ | PubChem[1] |

| Molecular Weight | 185.15 g/mol | PubChem[1] |

| Exact Mass | 185.04882128 Da | PubChem[1] |

| Topological Polar Surface Area | 72.6 Ų | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

References

"2-Amino-4-fluoro-5-methoxybenzoic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS No. 637347-90-1). Due to a notable lack of publicly available experimental data for this specific compound, this document presents a combination of computed properties and, for comparative context, experimental data from structurally similar analogs. The guide also outlines a general synthetic methodology for substituted aminobenzoic acids and discusses the broader significance of fluorinated benzoic acid derivatives in medicinal chemistry. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis, while transparently acknowledging the existing gaps in experimental data.

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluorine atom, and a methoxy group on a benzoic acid scaffold, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of fluorine, a key element in modern drug design, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide consolidates the available information on this compound to support its potential application in research and development.

Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical and chemical properties for 2-Amino-4-fluoro-5-methoxybenzoic acid. The data presented below is a combination of computed values from reliable sources and a clear indication where experimental data is currently unavailable.

Properties of 2-Amino-4-fluoro-5-methoxybenzoic acid

The following table summarizes the available identifying and computed physicochemical properties for 2-Amino-4-fluoro-5-methoxybenzoic acid.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-fluoro-5-methoxybenzoic acid | PubChem[1] |

| CAS Number | 637347-90-1 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₃ | PubChem[1] |

| Molecular Weight | 185.15 g/mol | PubChem[1] |

| Exact Mass | 185.04882128 Da | PubChem[1] |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available |

Experimental Data of Structural Analogs

To provide a frame of reference, the following table presents experimental data for structurally related aminobenzoic acid derivatives. It is crucial to note that this data is not for 2-Amino-4-fluoro-5-methoxybenzoic acid and should be used for comparative purposes only.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-4-methoxybenzoic acid | 4294-95-5 | C₈H₉NO₃ | 167.16 | 173.5 |

| 5-Amino-2-fluoro-4-methoxybenzoic acid | 1131314-68-5 | C₈H₈FNO₃ | 185.15 | Not Available |

| 2-Amino-5-fluoro-4-methoxybenzoic acid | 1363380-91-9 | C₈H₈FNO₃ | 185.15 | Not Available |

Synthesis and Experimental Protocols

Specific, validated experimental protocols for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid are not detailed in readily accessible scientific literature. However, a general approach for the synthesis of substituted aminobenzoic acids can be extrapolated from established methods for analogous compounds.

General Synthetic Approach for Substituted Aminobenzoic Acids

A common strategy for the synthesis of aminobenzoic acids involves the reduction of a corresponding nitrobenzoic acid precursor. This multi-step process can be generalized as follows:

-

Nitration of a Substituted Benzoic Acid: The starting material, a suitably substituted benzoic acid, is subjected to nitration to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring.

-

Reduction of the Nitro Group: The nitro-substituted benzoic acid is then reduced to the corresponding amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) being a common and effective method. Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acetic acid can also be utilized.

-

Purification: The final product, the substituted aminobenzoic acid, is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

Disclaimer: This is a generalized protocol and the specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid.

References

An In-depth Technical Guide on the Solubility of 2-Amino-4-fluoro-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-fluoro-5-methoxybenzoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on predicting solubility behavior based on the compound's structural features and data from analogous compounds. It also offers detailed experimental protocols for researchers to determine the precise solubility parameters in their laboratories.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H8FNO3 | PubChem |

| Molecular Weight | 185.15 g/mol | PubChem |

| Predicted LogP | 1.4 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Note: The LogP value is a computed prediction and suggests moderate lipophilicity.

Predicted Solubility Profile

Based on its chemical structure, 2-Amino-4-fluoro-5-methoxybenzoic acid possesses both acidic (carboxylic acid) and basic (amino) functional groups, as well as a polar methoxy group and a lipophilic fluorinated aromatic ring. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the aqueous medium.

-

Aqueous Solubility : The presence of the ionizable amino and carboxylic acid groups indicates that the aqueous solubility will be lowest at its isoelectric point (pI) and will increase significantly at pH values above and below the pI.

-

Organic Solvent Solubility : The aromatic ring and methoxy group suggest that the compound will exhibit solubility in a range of organic solvents. Based on data for similar compounds like 2-amino-5-fluorobenzoic acid, it is expected to be soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[1]. For instance, 2-amino-5-fluorobenzoic acid has a reported solubility of approximately 20 mg/mL in ethanol and 30 mg/mL in DMSO and DMF[1].

Quantitative Solubility Data for Analogous Compounds

| Solvent | Solubility (mg/mL) |

| Ethanol | ~20 |

| DMSO | ~30 |

| DMF | ~30 |

| PBS (pH 7.2) | ~0.25 |

Source: Cayman Chemical[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for 2-Amino-4-fluoro-5-methoxybenzoic acid, the following experimental protocols are recommended.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

2-Amino-4-fluoro-5-methoxybenzoic acid

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of 2-Amino-4-fluoro-5-methoxybenzoic acid to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) to allow for equilibration. The shaking should be vigorous enough to ensure thorough mixing.

-

Allow the suspension to equilibrate for a sufficient period (typically 24-72 hours), ensuring that the system has reached a state where the concentration of the dissolved solute remains constant.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is essential for understanding the solubility behavior in aqueous solutions at different pH values.

Materials:

-

Same as Protocol 1

-

A series of aqueous buffers with pH values ranging from 2 to 10.

Procedure:

-

Follow the shake-flask method described in Protocol 1.

-

Use the series of aqueous buffers as the different solvents.

-

After determining the solubility at each pH, plot the solubility as a function of pH.

-

This profile will reveal the pH of minimum solubility (the isoelectric point) and the pH ranges where solubility is enhanced.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 2-Amino-4-fluoro-5-methoxybenzoic acid.

References

A Technical Guide to the Stability and Storage of 2-Amino-4-fluoro-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-4-fluoro-5-methoxybenzoic acid. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. While specific quantitative stability data for this molecule is not extensively published, this guide consolidates available information and provides insights based on the chemical properties of structurally related aminobenzoic acid derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-4-fluoro-5-methoxybenzoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 185.15 g/mol | --INVALID-LINK--[1] |

| CAS Number | 637347-90-1 | --INVALID-LINK--[1] |

| Appearance | Solid (form may vary) | --INVALID-LINK--[2] |

| Purity | Typically ≥98% | --INVALID-LINK--[2] |

| XLogP3 | 1.4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[3] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[3] |

Stability Profile and Storage Conditions

Proper storage is crucial to maintain the chemical integrity of 2-Amino-4-fluoro-5-methoxybenzoic acid. The following recommendations are based on supplier safety data sheets and general knowledge of related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. A specific recommendation is 2-8°C. | Lower temperatures slow down potential degradation reactions. |

| Light | Protect from light. | Aromatic amines and substituted benzoic acids can be susceptible to photodegradation. |

| Atmosphere | Store in a well-ventilated area under an inert atmosphere if possible. | Minimizes oxidation and reaction with atmospheric components. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture. |

| Incompatibilities | Avoid strong oxidizing agents. | The amino group can be readily oxidized. |

Potential Degradation Pathways

Based on the functional groups present in 2-Amino-4-fluoro-5-methoxybenzoic acid (an aromatic amine, a carboxylic acid, a fluoro group, and a methoxy group), several degradation pathways can be anticipated, particularly under forced degradation conditions.[4] Understanding these pathways is essential for developing stability-indicating analytical methods.

-

Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities. The electron-donating methoxy group can further activate the aromatic ring towards oxidative processes.

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, losing carbon dioxide.[5][6]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions in aromatic compounds, potentially leading to polymerization or complex degradation products.[7] The presence of the fluorine substituent may influence the photolytic stability.[8]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially affect the molecule, although this is less common for the aromatic ring itself.[9][10]

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of 2-Amino-4-fluoro-5-methoxybenzoic acid, a forced degradation study is recommended.[11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[13][14]

General Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol provides a general method for assessing the thermal stability and decomposition profile of the compound, adapted from procedures for similar aminobenzoic acids.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-4-fluoro-5-methoxybenzoic acid into a TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature to obtain the TGA thermogram. Determine the onset temperature of decomposition and the temperatures of maximum weight loss.

Protocol for Synthesis and Purification

The synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid can be achieved through various organic synthesis routes. A general approach often involves the reduction of a corresponding nitro-substituted benzoic acid. The following is a generalized protocol based on the synthesis of similar compounds.[15]

Conclusion

While specific, quantitative stability data for 2-Amino-4-fluoro-5-methoxybenzoic acid is limited in publicly available literature, a conservative approach to storage is recommended. The compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize potential degradation. The primary anticipated degradation pathways include oxidation of the amino group and thermal decarboxylation. For critical applications, it is strongly advised to perform in-house stability studies, including forced degradation, to establish a comprehensive stability profile and develop a validated, stability-indicating analytical method. This will ensure the quality and reliability of the compound throughout its lifecycle in research and development.

References

- 1. 2-Amino-4-fluoro-5-methoxybenzoic acid | C8H8FNO3 | CID 23366717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINO-5-FLUORO-4-METHOXYBENZOIC ACID | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

An In-depth Technical Guide to the Material Safety of 2-Amino-4-fluoro-5-methoxybenzoic Acid

This guide provides comprehensive safety information for 2-Amino-4-fluoro-5-methoxybenzoic acid (CAS No. 180579-77-3), intended for researchers, scientists, and professionals in drug development. It outlines the known hazards, handling procedures, and emergency responses associated with this compound. The information is compiled from available Material Safety Data Sheets (MSDS) and chemical databases.

Section 1: Chemical Identification and Physical Properties

2-Amino-4-fluoro-5-methoxybenzoic acid is a fluorinated and methoxylated derivative of anthranilic acid. Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol [1] |

| CAS Number | 180579-77-3 |

| IUPAC Name | 2-amino-4-fluoro-5-methoxybenzoic acid[1] |

| Synonyms | 4-Fluoro-5-methoxy-anthranilic acid |

| Appearance | Solid (form not specified) |

| Computed XLogP3 | 1.4[1] |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2[1] |

Section 2: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Hazard Classification: [1]

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure | 3 |

GHS Label Elements:

-

Pictogram:

-

-

Signal Word: Warning [1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P330: Rinse mouth.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Caption: GHS Hazard Identification for 2-Amino-4-fluoro-5-methoxybenzoic acid.

Section 3: Experimental Protocols for Safety Evaluation

While specific experimental data for this compound is not publicly available, the GHS classifications are typically derived from standardized toxicological studies. The methodologies for determining these classifications are outlined below.

Acute Oral Toxicity (OECD TG 423): This test provides an estimate of the acute oral toxicity (LD50). A stepwise procedure is used with a limited number of animals. The substance is administered orally to a group of fasted animals. Observations are made for up to 14 days, focusing on signs of toxicity and mortality. The LD50 value determines the acute toxicity category. For Category 4 ("Harmful if swallowed"), the LD50 is typically between 300 and 2000 mg/kg.

Skin Irritation (OECD TG 404): This test assesses the potential of a substance to cause skin irritation. A small amount of the substance is applied to a shaved area of the skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals for up to 14 days. The severity and reversibility of the skin reactions determine the classification.

Eye Irritation (OECD TG 405): This test evaluates the potential for a substance to cause serious eye damage or irritation. The substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals. The persistence and severity of the observed effects determine the classification.

Specific Target Organ Toxicity - Single Exposure (OECD TG 407): This study provides information on the potential health hazards likely to arise from a single exposure to a substance. The substance is administered to animals (typically rats) via the relevant route of exposure (e.g., oral, dermal, inhalation). The animals are observed for clinical signs of toxicity, and at the end of the study, tissues and organs are examined for pathological changes. Respiratory tract irritation is a common finding for this classification.

Caption: Workflow for determining GHS classifications based on OECD guidelines.

Section 4: First-Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Caption: First-aid procedures for exposure to 2-Amino-4-fluoro-5-methoxybenzoic acid.

Section 5: Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wear appropriate personal protective equipment (PPE).[2]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

Section 6: Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[5]

-

Personal Protective Equipment:

Section 7: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2]

Section 8: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2]

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[5]

This technical guide is intended to provide a summary of the available safety information. It is crucial to consult the full Safety Data Sheet from the supplier before handling this chemical and to conduct a thorough risk assessment for any specific laboratory procedures.

References

The Emerging Therapeutic Potential of 2-Amino-4-fluoro-5-methoxybenzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 2-Amino-4-fluoro-5-methoxybenzoic acid is emerging as a promising platform in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of its derivatives, with a primary focus on their anticancer properties. The strategic incorporation of fluorine and methoxy groups on the anthranilic acid core offers unique physicochemical properties that can be exploited to design potent and selective modulators of various biological targets. This document aims to serve as a resource for researchers engaged in the discovery and development of new chemical entities based on this versatile chemical framework.

Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic Acid Derivatives

The primary route to a diverse library of 2-Amino-4-fluoro-5-methoxybenzoic acid derivatives involves the derivatization of the carboxylic acid and amino functionalities. Amide bond formation is a common strategy, reacting the core benzoic acid with a variety of amines to yield a wide range of N-substituted amides. Similarly, the amino group can be acylated or engaged in reactions to form heterocyclic structures.

A general synthetic scheme for the preparation of amide derivatives is outlined below. The 2-amino-4-fluoro-5-methoxybenzoic acid is activated, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt), followed by reaction with a primary or secondary amine.

Caption: General workflow for the synthesis of amide derivatives.

Biological Activities and Quantitative Data

Derivatives of the 2-Amino-4-fluoro-5-methoxybenzoic acid scaffold have demonstrated significant potential as anticancer agents. While comprehensive data on a wide range of direct derivatives is still emerging, studies on structurally related compounds, particularly pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide moiety, have shown potent inhibitory activity against various cancer cell lines and specific molecular targets like the Epidermal Growth Factor Receptor (EGFR) kinase.

The following table summarizes the anticancer activity of selected pyrimidine derivatives that share a common structural heritage with the core topic.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Kinase Target | Kinase IC50 (µM) | Reference |

| 4c | 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide | A549 (Lung) | 0.56 | EGFR | - | [1] |

| PC-3 (Prostate) | 2.46 | [1] | ||||

| HepG2 (Liver) | 2.21 | [1] | ||||

| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | EGFR | 0.091 | [1] |

| MCF-7 (Breast) | 3.24 | [1] | ||||

| PC-3 (Prostate) | 5.12 | [1] | ||||

| 5d | Pyrimidine derivative with 2-amino-N-methoxybenzamide | - | - | EGFR | 0.095 | [1] |

| 5h | Pyrimidine derivative with 2-amino-N-methoxybenzamide | - | - | EGFR | 0.071 | [1] |

Mechanism of Action: Targeting the EGFR Signaling Pathway

A significant body of evidence points towards the Epidermal Growth Factor Receptor (EGFR) as a key molecular target for anticancer agents structurally related to 2-Amino-4-fluoro-5-methoxybenzoic acid derivatives. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and metastasis.[2][3][4] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2][3]

Inhibitors targeting the ATP-binding site of the EGFR kinase domain can block its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis. The potent low nanomolar IC50 values of compounds 5d and 5h against EGFR suggest that this is a plausible mechanism of action for this class of compounds.[1]

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of 2-Amino-4-fluoro-5-methoxybenzoic acid) in the appropriate cell culture medium. The old medium is replaced with the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included. The plates are then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on specific kinases like EGFR, in vitro kinase assays are performed. These can be conducted using various formats, including radiometric, fluorescence-based, or luminescence-based methods.

General Protocol (Luminescence-based):

-

Reagent Preparation: Prepare the kinase reaction buffer, the purified recombinant kinase (e.g., EGFR), the specific substrate peptide, and ATP.

-

Inhibitor Incubation: In a 96-well plate, add the test compounds at various concentrations to the kinase and substrate solution and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination and Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-Amino-4-fluoro-5-methoxybenzoic acid scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. The preliminary data on related compounds strongly suggest that derivatives of this core structure are likely to exhibit potent anticancer activity, potentially through the inhibition of key signaling molecules such as EGFR.

Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of derivatives to establish a clear structure-activity relationship (SAR). This will involve modifications at both the amino and carboxylic acid positions to optimize potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to confirm the molecular targets and elucidate the precise signaling pathways modulated by these compounds. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising compounds into clinical candidates.

References

Application Notes and Protocols for the Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

These application notes provide a detailed protocol for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid, a potentially valuable intermediate in pharmaceutical and chemical research. The primary synthetic route described is the reduction of the corresponding nitro compound, 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is an anthranilic acid derivative. Anthranilic acids are important intermediates in the preparation of various heterocyclic compounds and have applications in the development of pharmaceuticals. The synthesis of this specific molecule can be achieved through the reduction of the nitro group of its precursor, 4-Fluoro-5-methoxy-2-nitrobenzoic acid. This document outlines two common and effective methods for this transformation: catalytic hydrogenation and reduction using tin(II) chloride.

Reaction Scheme

The synthesis involves the chemical reduction of a nitro functional group to an amine.

Application Notes and Protocols for the Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid, a valuable intermediate in pharmaceutical research and drug development. The described two-step synthesis involves the regioselective nitration of 3-Fluoro-4-methoxybenzoic acid followed by the catalytic hydrogenation of the resulting nitro-intermediate. This protocol includes comprehensive methodologies, reagent specifications, and data presented in a structured format for clarity and reproducibility.

Introduction

2-Amino-4-fluoro-5-methoxybenzoic acid is a key building block in the synthesis of various biologically active molecules. Its substituted aniline structure makes it a versatile precursor for the construction of heterocyclic compounds and other complex organic scaffolds. The procedure outlined below offers a practical and efficient approach for the laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid is accomplished via a two-step reaction sequence starting from commercially available 3-Fluoro-4-methoxybenzoic acid. The first step is the electrophilic nitration of the aromatic ring to introduce a nitro group at the C2 position, yielding 4-Fluoro-5-methoxy-2-nitrobenzoic acid. The second step involves the reduction of the nitro group to an amine using catalytic hydrogenation to afford the final product.

Figure 1. Synthetic workflow for 2-Amino-4-fluoro-5-methoxybenzoic acid.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Fluoro-4-methoxybenzoic acid | 403-26-9 | 170.14 | 10.0 g | 58.8 |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | - |

| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 6.0 mL | ~94.5 |

| Ice | - | - | As needed | - |

| Deionized Water | - | - | As needed | - |

| Dichloromethane | 75-09-2 | 84.93 | 150 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-Fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol).

-

Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (50 mL) while maintaining the internal temperature below 10 °C. Stir the mixture until the starting material is completely dissolved.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add concentrated nitric acid (6.0 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

-

Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a pale-yellow solid.

Expected Yield: 75-85%

Step 2: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluoro-5-methoxy-2-nitrobenzoic acid | 864293-50-5 | 215.14 | 8.0 g | 37.2 |

| Palladium on Carbon (10 wt. %) | 7440-05-3 | - | 0.8 g | - |

| Methanol | 67-56-1 | 32.04 | 150 mL | - |

| Hydrogen Gas | 1333-74-0 | 2.02 | 50 psi | - |

| Celite® | 61790-53-2 | - | As needed | - |

Procedure:

-

To a hydrogenation vessel, add 4-Fluoro-5-methoxy-2-nitrobenzoic acid (8.0 g, 37.2 mmol) and methanol (150 mL).

-

Carefully add 10% Palladium on carbon (0.8 g).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-Amino-4-fluoro-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford an off-white to light brown solid.

Expected Yield: 85-95%

Data Summary

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | Nitration | 3-Fluoro-4-methoxybenzoic acid | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | 12.65 | 9.5-10.75 | 75-85 |

| 2 | Reduction | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | 2-Amino-4-fluoro-5-methoxybenzoic acid | 6.90 | 5.87-6.56 | 85-95 |

Table 2: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | White solid | 159-162 |

| 4-Fluoro-5-methoxy-2-nitrobenzoic acid | C₈H₆FNO₅ | 215.14 | Pale-yellow solid | Not reported |

| 2-Amino-4-fluoro-5-methoxybenzoic acid | C₈H₈FNO₃ | 185.15 | Off-white to light brown solid | Not reported |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

Catalytic hydrogenation with hydrogen gas under pressure should only be performed by trained personnel using appropriate equipment. Palladium on carbon is flammable and should be handled with care.

This protocol provides a reliable method for the synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

Application Notes and Protocols for the Purification of 2-Amino-4-fluoro-5-methoxybenzoic acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of "2-Amino-4-fluoro-5-methoxybenzoic acid" using the recrystallization technique. The protocols and data presented herein are designed to assist researchers in obtaining a high-purity solid product, a critical step in drug development and chemical synthesis.

Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

"2-Amino-4-fluoro-5-methoxybenzoic acid" is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a fluoro group, and a methoxy group, imparts a degree of polarity to the molecule. This polarity is a key consideration in the selection of an appropriate recrystallization solvent.

Solvent Selection and Solubility Profile

Based on the analysis of related compounds, the following solvents are recommended for screening:

| Solvent System | Rationale for Selection | Expected Solubility Profile |

| Ethanol/Water | A versatile mixed solvent system where the polarity can be fine-tuned by adjusting the ratio of ethanol to water. | The compound is expected to be soluble in hot ethanol and less soluble in water. The addition of water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization upon cooling. |

| Methanol/Water | Similar to the ethanol/water system, offering good solvating power at elevated temperatures. | Methanol is a more polar alcohol than ethanol and may exhibit different solubility characteristics. Water acts as an effective anti-solvent. |

| Isopropanol | A less polar alcohol that may offer a better solubility differential between hot and cold conditions for moderately polar compounds. | May require a larger volume of solvent compared to methanol or ethanol. |

| Water | Due to the presence of the polar amino and carboxylic acid groups, water could be a suitable solvent, especially at elevated temperatures. | Solubility in cold water is expected to be low, which is ideal for good recovery. However, solubility in hot water may also be limited, requiring larger volumes. |

| Toluene | A non-polar aromatic solvent. While less likely to be a primary choice, it has been noted in patent literature for the recrystallization of a similar compound, 2-amino-4-fluorobenzoic acid. | May be effective if the impurities are highly polar. |

It is strongly recommended to perform small-scale pilot experiments with a few milligrams of the crude material to determine the optimal solvent or solvent mixture before proceeding with the bulk purification.

Experimental Protocol: Recrystallization of 2-Amino-4-fluoro-5-methoxybenzoic acid

This protocol outlines a general procedure for the purification of "2-Amino-4-fluoro-5-methoxybenzoic acid" by recrystallization.

Materials and Equipment:

-

Crude "2-Amino-4-fluoro-5-methoxybenzoic acid"

-

Selected recrystallization solvent(s) (e.g., Ethanol, deionized water)

-

Erlenmeyer flasks (at least two)

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Filter paper

-

Glass funnel (for hot filtration)

-

Fluted filter paper (for hot filtration)

-

Spatula

-

Watch glass

-

Ice bath

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution:

-

Place the crude "2-Amino-4-fluoro-5-methoxybenzoic acid" in an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar to the flask.

-

Add a small amount of the chosen solvent (or the more soluble component of a mixed solvent system, e.g., ethanol) to the flask, just enough to create a slurry.

-

Gently heat the mixture on a hot plate with continuous stirring.

-

Gradually add more hot solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent , as this will reduce the recovery yield.

-

-

Hot Filtration (if necessary):

-

If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is required.

-

Preheat a second Erlenmeyer flask and a glass funnel on the hot plate.

-

Place a piece of fluted filter paper in the preheated funnel.

-

Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

-

-

Crystallization:

-

Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.

-

Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

-

-